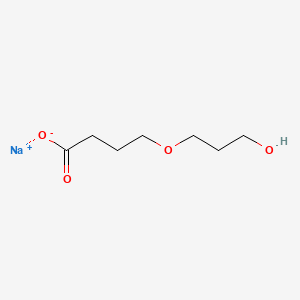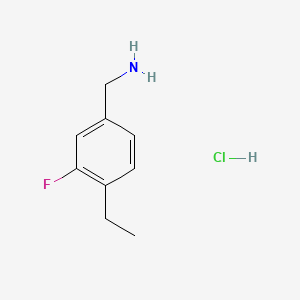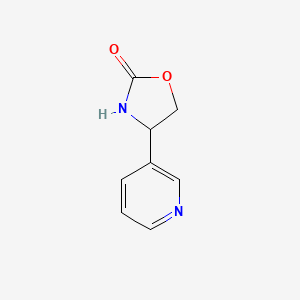![molecular formula C24H23NO4 B13534673 8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid](/img/structure/B13534673.png)
8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tricyclo[3.2.1.0,2,7]octane-1-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid is a complex organic compound with a unique tricyclic structure. This compound is notable for its incorporation of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The presence of the tricyclo[3.2.1.0,2,7]octane core adds to its structural complexity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid typically involves multiple steps:
Formation of the Tricyclic Core: The tricyclo[3.2.1.0,2,7]octane core can be synthesized through a series of cyclization reactions starting from simpler organic precursors.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reactions: The final coupling of the Fmoc-protected amino group to the tricyclic core is achieved using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the Fmoc group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted Fmoc derivatives.
Chemistry:
Peptide Synthesis: The Fmoc group is widely used in solid-phase peptide synthesis to protect amino groups during chain elongation.
Organic Synthesis: The tricyclic core can serve as a building block for more complex organic molecules.
Biology and Medicine:
Drug Development: The compound’s unique structure may be explored for potential pharmacological activities.
Bioconjugation: The Fmoc group can be used to modify biomolecules for various applications.
Industry:
Material Science: The compound can be used in the synthesis of novel materials with specific properties.
Catalysis: The tricyclic core may serve as a ligand in catalytic processes.
作用機序
The mechanism of action of 8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)tricyclo[3.2.1.0,2,7]octane-1-carboxylic acid largely depends on its application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. The tricyclic core can interact with various molecular targets, potentially influencing biological pathways.
類似化合物との比較
9-Fluorenylmethoxycarbonyl chloride: Used for introducing the Fmoc group.
Tricyclo[3.2.1.0,2,7]octane derivatives: Similar tricyclic structures with different functional groups.
Uniqueness: The combination of the Fmoc group with the tricyclic core makes this compound unique. The Fmoc group provides a versatile protecting group for peptide synthesis, while the tricyclic core offers structural rigidity and potential reactivity.
特性
分子式 |
C24H23NO4 |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
8-(9H-fluoren-9-ylmethoxycarbonylamino)tricyclo[3.2.1.02,7]octane-1-carboxylic acid |
InChI |
InChI=1S/C24H23NO4/c26-22(27)24-19-10-9-13(11-20(19)24)21(24)25-23(28)29-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18-21H,9-12H2,(H,25,28)(H,26,27) |
InChIキー |
GACOKZOKTDGOTO-UHFFFAOYSA-N |
正規SMILES |
C1CC2C3C2(C(C1C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(6-Methoxybenzo[d][1,3]dioxol-5-yl)propan-2-one](/img/structure/B13534614.png)
![Ethyl 2-amino-7-oxaspiro[3.5]nonane-2-carboxylate](/img/structure/B13534616.png)

![N-{2-[2-(2-azidoethoxy)ethoxy]ethyl}-4-(methylamino)butanamidehydrochloride](/img/structure/B13534632.png)
![2-[4-Fluoro-2-(2-phenylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13534647.png)




amine hydrochloride](/img/structure/B13534670.png)
